Cas no 2092226-88-3 ((5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol)

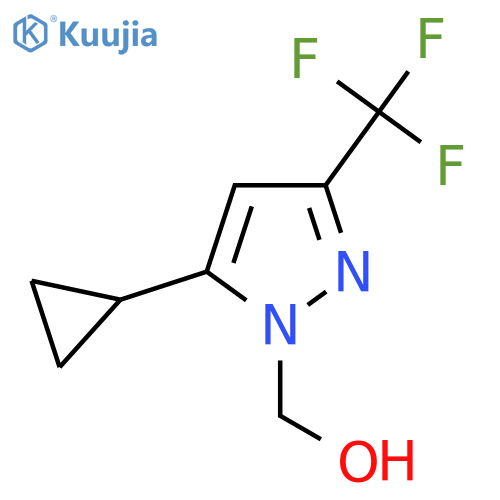

2092226-88-3 structure

商品名:(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol

(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol 化学的及び物理的性質

名前と識別子

-

- [5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]methanol

- F2198-2130

- (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol

- 2092226-88-3

- starbld0033555

- AKOS026721873

- 1H-Pyrazole-1-methanol, 5-cyclopropyl-3-(trifluoromethyl)-

-

- インチ: 1S/C8H9F3N2O/c9-8(10,11)7-3-6(5-1-2-5)13(4-14)12-7/h3,5,14H,1-2,4H2

- InChIKey: HUFIJQBOFTXDSI-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C2CC2)N(CO)N=1)(F)F

計算された属性

- せいみつぶんしりょう: 206.06669740g/mol

- どういたいしつりょう: 206.06669740g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 38Ų

じっけんとくせい

- 密度みつど: 1.57±0.1 g/cm3(Predicted)

- ふってん: 258.7±40.0 °C(Predicted)

- 酸性度係数(pKa): 12.99±0.10(Predicted)

(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2198-2130-1g |

(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol |

2092226-88-3 | 95%+ | 1g |

$335.0 | 2023-09-06 | |

| Life Chemicals | F2198-2130-10g |

(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol |

2092226-88-3 | 95%+ | 10g |

$1407.0 | 2023-09-06 | |

| TRC | C264596-100mg |

(5-cyclopropyl-3-(trifluoromethyl)-1h-pyrazol-1-yl)methanol |

2092226-88-3 | 100mg |

$ 95.00 | 2022-04-01 | ||

| TRC | C264596-1g |

(5-cyclopropyl-3-(trifluoromethyl)-1h-pyrazol-1-yl)methanol |

2092226-88-3 | 1g |

$ 475.00 | 2022-04-01 | ||

| Life Chemicals | F2198-2130-5g |

(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol |

2092226-88-3 | 95%+ | 5g |

$1005.0 | 2023-09-06 | |

| Life Chemicals | F2198-2130-0.25g |

(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol |

2092226-88-3 | 95%+ | 0.25g |

$302.0 | 2023-09-06 | |

| TRC | C264596-500mg |

(5-cyclopropyl-3-(trifluoromethyl)-1h-pyrazol-1-yl)methanol |

2092226-88-3 | 500mg |

$ 320.00 | 2022-04-01 | ||

| Life Chemicals | F2198-2130-0.5g |

(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol |

2092226-88-3 | 95%+ | 0.5g |

$318.0 | 2023-09-06 | |

| Life Chemicals | F2198-2130-2.5g |

(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol |

2092226-88-3 | 95%+ | 2.5g |

$670.0 | 2023-09-06 |

(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol 関連文献

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

2092226-88-3 ((5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol) 関連製品

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量